Molecular Weight and Lipophilicity Shift Relative to the Non-Phenylated Core Scaffold
A fundamental differentiation factor is the significant increase in molecular weight and lipophilicity compared to the core scaffold. The target compound has a theoretical molecular weight of 374.397 g/mol and a formula of C23H18O5, as documented by Sigma-Aldrich [1]. Its closest non-phenylated analog, ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, has a molecular weight of 298.298 g/mol and a calculated logP of 3.27 . While exactly measured logP data for the target compound were not found in the accessible literature, the addition of a phenyl ring represents a clear structural modification that class-level inference predicts will increase logP by approximately 0.5–1.0 unit, significantly affecting membrane permeability and solubility. This shift can be critical in optimizing the pharmacokinetic profile of a lead compound.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 374.397 g/mol |
| Comparator Or Baseline | ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 256348-44-4) MW: 298.298 g/mol; logP: 3.27 |
| Quantified Difference | Increase of ~76 g/mol; predicted logP increase due to phenyl addition (exact value unavailable) |
| Conditions | Theoretical calculation / structural comparison; exact logP not experimentally reported for the target compound from authoritative, non-prohibited sources. |
Why This Matters
For procurement decisions in a drug discovery context, the increased molecular weight and predicted lipophilicity directly impact potential oral bioavailability and CNS penetration, making the compound a distinct point in a Structure-Activity Relationship (SAR) exploration, not a simple substitute for smaller analogs.
- [1] Sigma-Aldrich. ETHYL ((6-OXO-6H-BENZO(C)CHROMEN-3-YL)OXY)(PHENYL)ACETATE (CAS 405917-20-6). Product listing. View Source
